

Enantiopure 3,4-Difluorophenylglycine: A Technical Guide to Commercial Availability and Synthesis

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Compound of Interest

Compound Name: **3,4-Difluorophenylglycine**

Cat. No.: **B1302394**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)- and (S)-**3,4-Difluorophenylglycine**, a key building block in pharmaceutical research and development. The document details available forms, purities, and suppliers of the racemic mixture and its individual enantiomers. Furthermore, a detailed, representative experimental protocol for the resolution of racemic **3,4-Difluorophenylglycine** is provided, based on established methodologies for analogous compounds.

Commercial Availability

Enantiopure **3,4-Difluorophenylglycine** is commercially available, primarily as the (R)-enantiomer, often in the form of its hydrochloride salt. The racemic (DL) mixture is also readily accessible from various suppliers. While a direct catalog listing for the (S)-enantiomer is less common, it is likely available through custom synthesis from specialized chemical providers.

Table 1: Commercial Availability of **3,4-Difluorophenylglycine** and its Enantiomers

Compound Name	CAS Number	Form	Representative Suppliers	Notes
(DL)-3,4-Difluorophenylglycine	225641-94-1	Racemic Mixture	Key Organics, Sigma-Aldrich	Routinely stocked.
(R)-2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride	2514966-44-8	(R)-Enantiomer HCl Salt	AK Scientific	Available from stock.
(R)-2-Amino-2-(3,4-difluorophenyl)acetic acid	1241683-80-6	(R)-Enantiomer	J&H CHEM	Available from stock.
(S)-2-Amino-2-(3,4-difluorophenyl)acetic acid	Not explicitly assigned	(S)-Enantiomer	Available via custom synthesis	Contact suppliers of chiral compounds.

Table 2: Physical and Chemical Properties of **3,4-Difluorophenylglycine**

Property	Value
Molecular Formula	C ₈ H ₇ F ₂ NO ₂
Molecular Weight	187.14 g/mol [1]
Appearance	Off-white to light yellow powder
Storage	Keep in a cool place

Experimental Protocols

While a specific, published, step-by-step protocol for the resolution of **3,4-Difluorophenylglycine** is not readily available in peer-reviewed literature, a robust and widely

applicable method for the resolution of phenylglycine derivatives is through diastereomeric salt formation using a chiral resolving agent. The following protocol is a detailed, representative procedure adapted from established methods for resolving similar amino acids, such as phenylglycine itself, using (+)-10-camphorsulfonic acid.[2][3]

Protocol: Resolution of (DL)-**3,4-Difluorophenylglycine** via Diastereomeric Crystallization

This protocol describes the separation of the (D)- and (L)- enantiomers (equivalent to R and S for this compound) of **3,4-Difluorophenylglycine**.

Materials:

- (DL)-**3,4-Difluorophenylglycine**
- (+)-10-Camphorsulfonic acid
- Methanol
- Deionized water
- Sodium hydroxide (1M solution)
- Hydrochloric acid (1M solution)
- Buchner funnel and filter paper
- pH meter or pH paper
- Rotary evaporator
- Crystallization dish

Procedure:

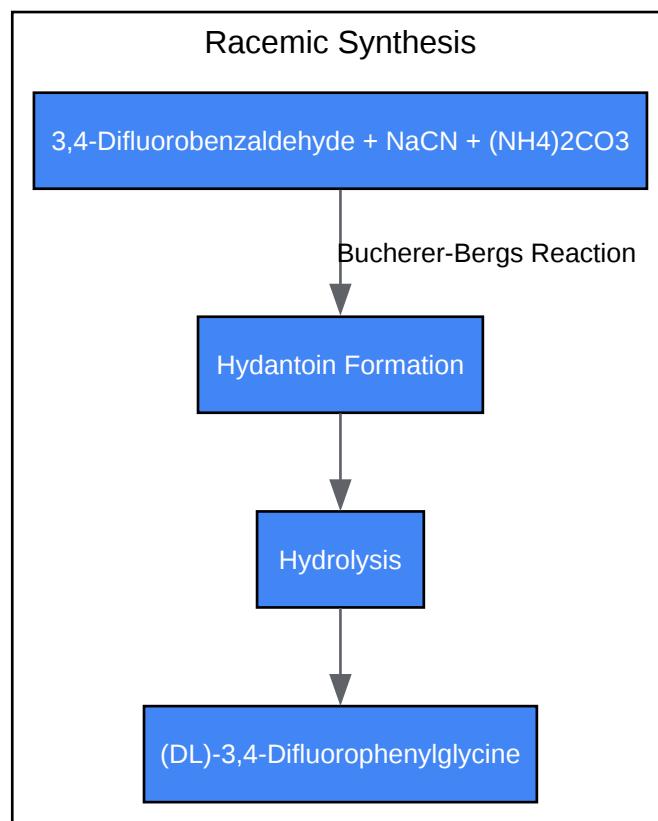
- Dissolution of the Racemate and Resolving Agent:
 - In a suitable flask, dissolve 1 equivalent of (DL)-**3,4-Difluorophenylglycine** in a minimal amount of hot methanol.

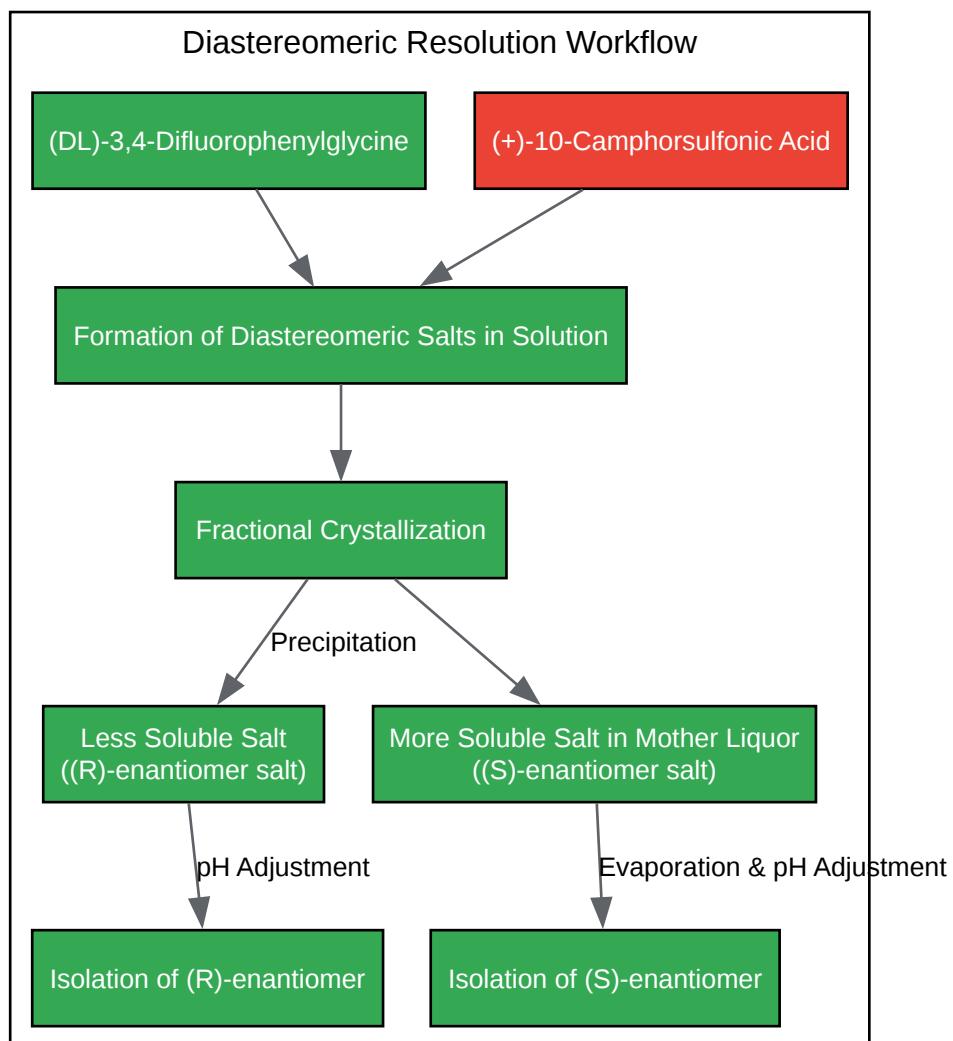
- In a separate flask, dissolve 0.5 equivalents of (+)-10-camphorsulfonic acid in a minimal amount of hot methanol.
- Formation of Diastereomeric Salts:
 - Slowly add the warm solution of (+)-10-camphorsulfonic acid to the solution of the racemic amino acid with gentle stirring.
 - Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will be less soluble and will start to crystallize.
 - To promote further crystallization, the solution can be cooled in an ice bath for 1-2 hours.
- Isolation of the Diastereomeric Salt:
 - Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
 - The collected solid is the diastereomeric salt of one of the enantiomers (e.g., (R)-3,4-Difluorophenylglycine-(+)-camphorsulfonate).
- Liberation of the Free Amino Acid:
 - Dissolve the collected diastereomeric salt in deionized water.
 - Adjust the pH of the solution to approximately the isoelectric point of the amino acid (typically around pH 5-6 for phenylglycine derivatives) by the dropwise addition of 1M sodium hydroxide solution.
 - The enantiomerically enriched amino acid will precipitate out of the solution.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This will yield one of the enantiopure forms of **3,4-Difluorophenylglycine**.

- Isolation of the Other Enantiomer:
 - The mother liquor from the initial crystallization (step 3) contains the more soluble diastereomeric salt (e.g., (S)-**3,4-Difluorophenylglycine-(+)-camphorsulfonate**).
 - Evaporate the solvent from the mother liquor using a rotary evaporator.
 - Repeat step 4 with the residue to isolate the other enantiomer.
- Determination of Enantiomeric Purity:
 - The enantiomeric excess (e.e.) of the resolved amino acids should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow

The following diagrams illustrate the key stages of the resolution process and the general workflow for synthesizing the racemic starting material.





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References

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